3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride
Description
3-Ethyl-4H-1,2,4-triazol-4-amine hydrochloride is a substituted triazole derivative characterized by an ethyl group at the 3-position of the triazole ring and an amine group at the 4-position, forming a hydrochloride salt (CAS: 25545-88-4 analog) . The triazole core is a five-membered aromatic heterocycle with three nitrogen atoms, contributing to its stability and versatility in coordination chemistry and medicinal applications. The ethyl substituent introduces steric and electronic effects, modulating solubility, reactivity, and biological interactions. This compound is synthesized via alkylation or coupling reactions, often involving haloalkanes or benzyl halides under basic conditions . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
3-ethyl-1,2,4-triazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-2-4-7-6-3-8(4)5;/h3H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVROTUXWLUZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=CN1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The foundational method for synthesizing 1,2,4-triazole derivatives involves cyclocondensation reactions between hydrazine derivatives and carbonyl-containing precursors. For 3-ethyl-4H-1,2,4-triazol-4-amine, ethyl hydrazine or its derivatives react with formamide analogs under acidic conditions. A representative protocol involves:
- Reagents : Ethyl hydrazine hydrochloride (1.0 equiv), ethyl formate (1.2 equiv), hydrochloric acid (conc., catalytic)
- Conditions : Reflux in ethanol at 80°C for 6–8 hours
- Mechanism : Nucleophilic attack by hydrazine on the carbonyl carbon, followed by cyclodehydration (Figure 1).
This method yields the free base with >75% purity, requiring subsequent purification via recrystallization from ethanol-water mixtures.
One-Pot Vilsmeier-Haack Cyclization
Recent advances utilize the Vilsmeier reagent (POCl₃/DMF) to facilitate triazole formation in a single step. A modified approach for ethyl-substituted triazoles employs:
- Reagents : N-Ethylthiosemicarbazide (1.0 equiv), DMF (2.0 equiv), POCl₃ (1.5 equiv)
- Conditions : 90°C for 4 hours under nitrogen
- Yield : 68% isolated yield after column chromatography
This method minimizes intermediate isolation steps but requires strict moisture control due to POCl₃ reactivity.
Alkylation Methods for Ethyl Group Introduction
N-Alkylation of Preformed Triazole
Post-cyclization alkylation provides precise control over substituent positioning. The free amine at position 4 undergoes ethylation via:
Reductive Amination
For improved regioselectivity, reductive amination with ethylamine derivatives proves effective:
- Reagents : 4-Oxo-1,2,4-triazole (1.0 equiv), ethylamine hydrochloride (1.5 equiv), NaBH₃CN (1.2 equiv)
- Conditions : MeOH, rt, 24 hours
- Yield : 82% with >95% purity by HPLC
Hydrochloride Salt Formation
Conversion to the hydrochloride salt enhances stability and water solubility. Standard protocols involve:
- Acid Treatment : Dissolve free base in anhydrous ether, saturate with HCl gas at 0°C
- Precipitation : Salt precipitates within 30 minutes, filtered and washed with cold ether
- Characterization : MP 214–216°C (decomp); IR (KBr): 3350 cm⁻¹ (NH₃⁺), 1630 cm⁻¹ (C=N)
Comparative Analysis of Synthetic Routes
Mechanistic Considerations
Cyclization Regiochemistry
The 1,2,4-triazole ring forms preferentially due to:
Chemical Reactions Analysis
Types of Reactions
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation states of the compound.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary, but they often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazole compounds .
Scientific Research Applications
3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Electronic and Steric Effects
- Ethyl vs.
- Ethylthio vs. Ethyl : The ethylthio group in Compound C () introduces sulfur, which participates in metal coordination and π-interactions, unlike the purely alkyl ethyl group. This difference alters redox behavior and complex stability .
- Aryl vs. Alkyl Substituents : Bulky aryl groups (e.g., benzylsulfanyl in 3a) improve target binding via π-π stacking but may limit bioavailability. The ethyl group balances steric bulk and simplicity for synthetic accessibility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Biological Activity
3-Ethyl-4H-1,2,4-triazol-4-amine hydrochloride is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazole derivatives are known for their roles in medicinal chemistry, particularly due to their antifungal, antibacterial, and anticancer properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features a triazole ring that is pivotal in its biological interactions.
Antifungal Activity
Triazole derivatives are primarily recognized for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi. For instance, studies have shown that triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. The compound's efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays against common pathogenic fungi such as Candida albicans and Aspergillus niger.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
These results suggest that this compound has potential as an antifungal agent in clinical settings.
Antibacterial Activity
The antibacterial properties of this compound have been explored against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it possesses broad-spectrum antibacterial activity. The MIC values were determined for several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
Anticancer Activity
Emerging research highlights the potential anticancer effects of triazole derivatives. Studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been investigated through various assays:
- Cell Viability Assays : IC50 values were determined using MTT assays.
- Apoptosis Detection : Flow cytometry was employed to assess apoptosis rates.
Results demonstrated that the compound significantly reduces cell viability in a dose-dependent manner.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes critical for fungal and bacterial growth.
- Cell Membrane Disruption : By affecting ergosterol synthesis in fungi and peptidoglycan layers in bacteria.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of Bcl-2 family proteins.
Case Study 1: Antifungal Efficacy
A clinical trial evaluated the effectiveness of this compound in patients with recurrent candidiasis. The study reported a significant reduction in infection rates when compared to standard antifungal treatments.
Case Study 2: Antibacterial Application
Another study assessed the compound's efficacy in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients receiving treatment showed marked improvement within two weeks.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-ethyl-4H-1,2,4-triazol-4-amine hydrochloride, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves alkylation of 3-amino-1,2,4-triazole with ethylating agents (e.g., ethyl halides) under acidic or basic conditions. Key parameters include solvent selection (ethanol/methanol), temperature (60–80°C), and catalysts like HCl or triethylamine. For example, refluxing 3-amino-1,2,4-triazole with ethyl bromide in ethanol with catalytic HCl yields the target compound after purification . Monitoring reaction progress via TLC or HPLC ensures intermediate control. Yield optimization may require iterative adjustments of stoichiometry and reaction time .
Q. What spectroscopic techniques are most effective for characterizing triazole compounds, and how are data interpreted?
- Methodological Answer :
- NMR : - and -NMR confirm proton environments and carbon frameworks. For instance, the ethyl group in this compound shows a triplet (~1.3 ppm) and quartet (~3.4 ppm) in -NMR .
- FT-IR : Peaks at 3200–3400 cm (N–H stretch) and 1600–1650 cm (C=N/C–N vibrations) validate the triazole core .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 159.1 for the free base) and fragmentation patterns .
Q. How can preliminary biological screening assays be designed to evaluate antimicrobial activity?
- Methodological Answer : Use standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls. For triazole derivatives, MICs <10 µg/mL indicate promising activity, as seen in analogs like 3-((1H-benzimidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine (MIC: 1.5–3.125 µg/mL) .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the triazole ring) impact the compound’s biological efficacy and selectivity?
- Methodological Answer : Introduce substituents (e.g., aryl, alkyl, or heterocyclic groups) via nucleophilic substitution or cross-coupling reactions. For example:
- Electron-withdrawing groups (e.g., –NO) enhance antimicrobial activity but may reduce solubility.
- Hydrophobic groups (e.g., benzyl) improve membrane penetration but increase toxicity risks.
Comparative studies using SAR (structure-activity relationship) models reveal that 3-ethyl substitution balances lipophilicity and hydrogen-bonding capacity, enhancing bioavailability .
Q. What computational strategies can predict binding interactions between 3-ethyl-4H-1,2,4-triazol-4-amine derivatives and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like fungal CYP51 (lanosterol 14α-demethylase). Key interactions include H-bonds with triazole N-atoms and hydrophobic contacts with the ethyl group .
- ADME Prediction : Tools like QikProp assess drug-likeness (e.g., LogP ~1.2, PSA ~60 Å) and bioavailability. For analogs, a LogS > −4 indicates acceptable solubility .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., MICs, toxicity) and apply statistical models (ANOVA, regression) to identify variables (e.g., assay conditions, bacterial strains).
- Standardized Protocols : Re-evaluate activity under controlled conditions (e.g., pH 7.4, 37°C) to minimize environmental variability. For example, discrepancies in antifungal activity may arise from differences in fungal culture media .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
